molecular formula C14H16BrN3 B15213411 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine CAS No. 823796-33-4

5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine

Cat. No.: B15213411
CAS No.: 823796-33-4
M. Wt: 306.20 g/mol
InChI Key: YVTQHJZJIYKHPH-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C14H16BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the bromination of N,N-diethyl-2-phenylpyrimidin-4-amine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . Detailed pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

823796-33-4

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

5-bromo-N,N-diethyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C14H16BrN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

YVTQHJZJIYKHPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC=C1Br)C2=CC=CC=C2

Origin of Product

United States

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